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molecular formula C6H5N3O3 B8442637 2-Amino-3-nitroisonicotinaldehyde

2-Amino-3-nitroisonicotinaldehyde

Cat. No. B8442637
M. Wt: 167.12 g/mol
InChI Key: GZBFOSXZFTWWMZ-UHFFFAOYSA-N
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Patent
US08933228B2

Procedure details

To a solution of 4-methyl-3-nitropyridin-2-amine (10.0 g, 65.0 mmol) in a mixture of dioxane (400 mL) and water (50 mL) was added selenium dioxide (29.0 g, 260 mmol) and the reaction mixture was heated to 100° C. for 16 hr and then cooled to RT and filtered through a pad of celite. The pad was washed with a mixture of EtOAc/THF (3:1 v/v, 100 mL) and the combined filtrate and washings were evaporated in vacuo. The residue was partitioned between EtOAc/THF (3:1 v/v, 100 mL) and sat aq. NaHCO3 (150 mL) diluted with water (150 mL). The aq layer was separated and was extracted with EtOAc/THF (3:1 v/v, 4×100 mL) and the combined organic extracts were dried and evaporated in vacuo to afford 2-amino-3-nitroisonicotinaldehyde as a brown solid (2.73 g, 25%); Rt 0.75 min (Method 2); m/z 168 (M+H)+, (ES+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[N+:9]([O-:11])=[O:10].[Se](=O)=[O:13]>O1CCOCC1.O>[NH2:8][C:4]1[C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH:7]=[CH:6][N:5]=1)[CH:1]=[O:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=NC=C1)N)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
[Se](=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
The pad was washed with a mixture of EtOAc/THF (3:1 v/v, 100 mL)
CUSTOM
Type
CUSTOM
Details
the combined filtrate and washings were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc/THF (3:1 v/v, 100 mL)
ADDITION
Type
ADDITION
Details
diluted with water (150 mL)
CUSTOM
Type
CUSTOM
Details
The aq layer was separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc/THF (3:1 v/v, 4×100 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=O)C=CN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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